

"literature review of Butyl cyclohexanecarboxylate research"

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Compound of Interest

Compound Name: Butyl cyclohexanecarboxylate

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An In-depth Technical Guide to the Research Landscape of **Butyl Cyclohexanecarboxylate**

Introduction and Molecular Architecture

Butyl cyclohexanecarboxylate is an ester characterized by a cyclohexane ring linked to a carboxylate group, with a butyl group attached to the ester oxygen. Its molecular formula is $C_{11}H_{20}O_2$ and it has a molecular weight of approximately 184.28 g/mol [1][2]. The identity and properties of this compound are significantly influenced by the isomeric structure of the butyl group. The main isomers include:

- **n-Butyl cyclohexanecarboxylate** (CAS: 6553-81-7): Features a linear butyl chain.
- **sec-Butyl cyclohexanecarboxylate** (CAS: 6553-82-8): Contains a branched sec-butyl group[3][4].
- **tert-Butyl cyclohexanecarboxylate** (CAS: 16537-05-6): Incorporates a bulky tert-butyl group, which imparts significant steric hindrance and chemical stability[3][5].

This structural variation is pivotal, as it dictates the molecule's physical properties, reactivity, and suitability for various applications. For instance, the steric bulk of the tert-butyl isomer makes it an excellent protecting group for carboxylic acids in multi-step organic synthesis[3].

Physicochemical Properties: An Isomeric Comparison

The choice of isomer for a specific application is governed by its physical properties. The following table summarizes key physicochemical data for the n-butyl, sec-butyl, and tert-butyl isomers, compiled from various sources.

Property	n-Butyl Cyclohexanecarboxylate	sec-Butyl Cyclohexanecarboxylate	tert-Butyl Cyclohexanecarboxylate
CAS Number	6553-81-7[1][6]	6553-82-8[3]	16537-05-6[3][5]
Molecular Weight (g/mol)	184.28[1]	184.275[3]	184.27[3][5]
Boiling Point (°C)	232.2 (est.)[7]	220.6 @ 760 mmHg (est.)[3][8]	91 @ 25 mmHg[9]
Flash Point (°C)	87.1 (est.)[7]	87.2 (est.)[3][8]	Combustible Liquid (H227)[5]
Density (g/cm³)	Not specified	0.95[3]	Not specified
logP (o/w)	3.776 (est.)[7]	3.650 (est.)[8]	3.2 (Computed)[5]
Water Solubility (mg/L)	16.03 @ 25°C (est.)[7]	18.52 @ 25°C (est.)[8]	Not specified

Synthesis of Butyl Cyclohexanecarboxylate: Methodologies and Mechanistic Insights

The primary methods for synthesizing **butyl cyclohexanecarboxylate** and its isomers are Fischer esterification and transesterification. The synthesis of the precursor, cyclohexanecarboxylic acid, is also a relevant starting point.

Precursor Synthesis: Hydrogenation of Benzoic Acid

Cyclohexanecarboxylic acid, the carboxylic acid precursor, is industrially produced via the catalytic hydrogenation of benzoic acid[10]. This reaction involves reducing the aromatic ring of benzoic acid. While it can be performed without a solvent at high temperatures and pressures, using supported transition metal catalysts like Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) is common[10][11]. The use of supercritical CO₂ as a medium has been shown to increase the reaction rate at lower temperatures (e.g., 323 K)[10].

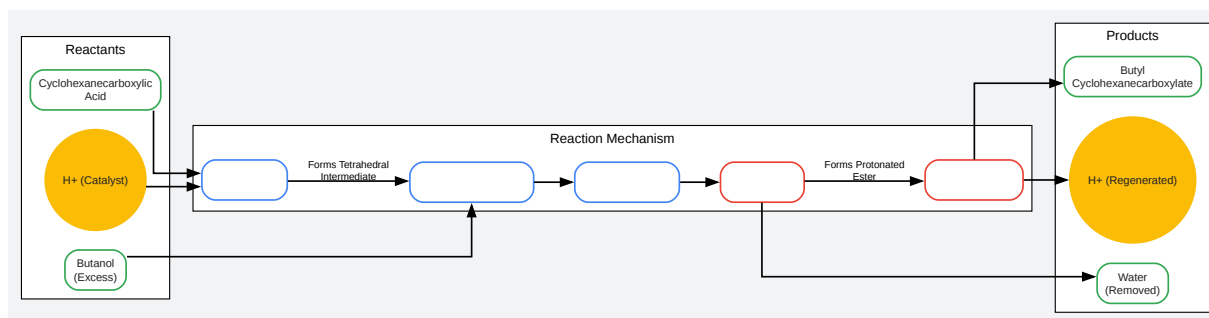
Fischer Esterification

The most direct and common laboratory-scale synthesis is the Fischer esterification, an acid-catalyzed reaction between cyclohexanecarboxylic acid and the corresponding butanol isomer (n-butanol, sec-butanol, or tert-butanol)[12][13][14].

Causality Behind Experimental Choices: This is an equilibrium reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the products[12][15]. This is typically accomplished by:

- Using an Excess of a Reactant: The alcohol is often used as the solvent, providing a large molar excess that drives the reaction forward[13][16].
- Removing Water: Water, a product of the reaction, can be removed as it forms. This is efficiently done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture[3][12].

The reaction is catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[12][15].



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Caption: Mechanism of Fischer Esterification for **Butyl Cyclohexanecarboxylate** Synthesis.

Experimental Protocol: Synthesis of n-**Butyl Cyclohexanecarboxylate**

- **Setup:** Equip a round-bottomed flask with a Dean-Stark apparatus and a reflux condenser.
- **Charging Reactants:** To the flask, add cyclohexanecarboxylic acid (1.0 eq), n-butanol (5.0 eq, serves as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- **Reaction:** Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as it forms, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected.
- **Workup:** Once the theoretical amount of water is collected, cool the reaction mixture. Wash the solution with aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and concentrate it using a rotary evaporator. The crude ester can be further purified by vacuum distillation to yield the pure product.
- Validation: Confirm the product's identity and purity using analytical techniques such as ^1H NMR, ^{13}C NMR, and GC-MS[6][17].

Transesterification

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst[18][19]. For example, methyl cyclohexanecarboxylate could be converted to **butyl cyclohexanecarboxylate** by reacting it with an excess of butanol. This process can be catalyzed by either acids or bases[18].

- Acid-Catalyzed: The mechanism is similar to Fischer esterification (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[18].
- Base-Catalyzed: This pathway involves the nucleophilic addition of an alkoxide (e.g., butoxide) to the ester, followed by the elimination of the original alkoxy group (e.g., methoxide)[18].

This method is particularly useful when the starting ester is more readily available or cheaper than the corresponding carboxylic acid.

Specialized Synthesis for tert-Butyl Isomer

A specific, high-yield synthesis for tert-**butyl cyclohexanecarboxylate** has been documented, highlighting a different synthetic strategy[9]. This method avoids the direct esterification which can be slow with bulky tertiary alcohols.

Experimental Protocol: Synthesis of tert-**Butyl cyclohexanecarboxylate**[9]

- Setup: A 500-mL round-bottomed flask is equipped with a magnetic stirrer and flushed with nitrogen.
- Charging Reactants: The flask is charged with S-tert-butyl cyclohexanecarbothioate (0.028 mol), tert-butyl alcohol (0.075 mol), and anhydrous acetonitrile (250 mL).

- **Reaction:** The mixture is stirred vigorously, and mercury(II) trifluoroacetate (0.056 mol) is added in one portion. The reaction proceeds for 45 minutes.
- **Workup:** The mixture is concentrated on a rotary evaporator. Hexane (250 mL) is added, and the resulting solid is removed by filtration. The filtrate is washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product is purified by column chromatography on neutral alumina using chloroform as the eluent. The final product is obtained after solvent removal and can be further purified by short-path distillation to yield the pure O-ester (90% yield)[9].

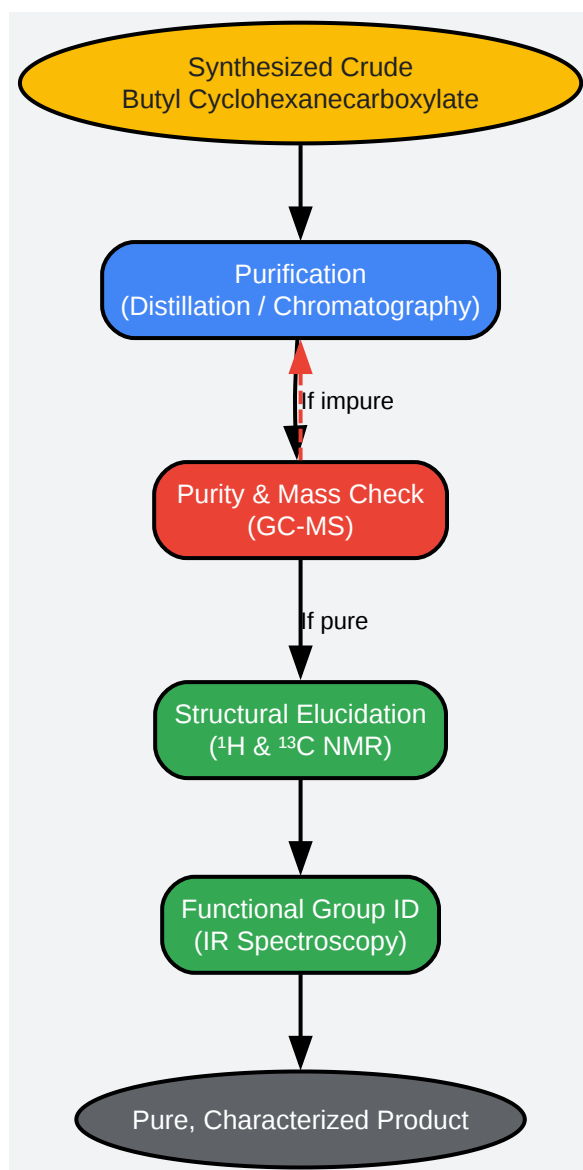
Applications and Functional Utility

The different isomers of **butyl cyclohexanecarboxylate** find use in various fields, from perfumery to complex organic synthesis.

- **Fragrance and Flavor:** n-**Butyl cyclohexanecarboxylate** is noted for its fruity, green, and apple-like odor profile[20]. This makes it a component in fragrance compositions for cosmetics, toiletries, and other scented products[20][21]. However, some sources indicate it is not recommended for flavor or fragrance use, suggesting its application may be limited or require specific purity standards[7][8].
- **Organic Synthesis Intermediate:** Esters like **butyl cyclohexanecarboxylate** serve as valuable intermediates[3].
- **Protecting Groups:** The tert-butyl variant is particularly useful as a protecting group for carboxylic acids. Its steric bulk prevents the carboxyl group from undergoing unwanted reactions during a multi-step synthesis, and it can be removed under specific conditions[3].
- **Solvents:** Their moderate polarity and boiling points make them suitable solvents for reactions that require aprotic conditions[3].

Analytical Characterization

Confirming the identity and purity of synthesized **butyl cyclohexanecarboxylate** is critical. A combination of spectroscopic techniques is employed for this purpose.



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Caption: A typical analytical workflow for the validation of synthesized **Butyl Cyclohexanecarboxylate**.

- Mass Spectrometry (MS): GC-MS is used to determine the molecular weight (m/z of the molecular ion) and fragmentation pattern, which helps confirm the structure[6][17]. The NIST Mass Spectrometry Data Center provides reference spectra for these compounds[6].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the proton environment. For **n-butyl cyclohexanecarboxylate**, one would expect distinct signals for the four different proton groups on the butyl chain and complex multiplets for the cyclohexane ring protons[3].
- ^{13}C NMR: Shows the number of unique carbon atoms. Reference spectra are available in databases like SpectraBase[6].
- Infrared (IR) Spectroscopy: A strong absorption band in the region of $1730\text{--}1750\text{ cm}^{-1}$ is characteristic of the $\text{C}=\text{O}$ (ester) stretching vibration, confirming the presence of the ester functional group[6].

Safety and Handling

- **tert-Butyl cyclohexanecarboxylate** is classified as a combustible liquid (H227) and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
- **sec-Butyl cyclohexanecarboxylate** is also a combustible material with a flash point of 87.2°C , requiring careful handling[3].
- Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling these chemicals. Work should be conducted in a well-ventilated fume hood.

Future Research Directions

While **butyl cyclohexanecarboxylate** is a well-established compound, several avenues for future research remain:

- **Green Synthesis:** Exploration of enzymatic esterification using lipases could provide more environmentally friendly and highly selective synthetic routes[3].
- **Catalysis:** Developing more efficient and reusable catalysts for the hydrogenation of benzoic acid or for the esterification process itself could have significant industrial impact.
- **Biological Activity:** Systematic screening of **butyl cyclohexanecarboxylate** and its derivatives for antimicrobial, anti-inflammatory, or other biological activities is largely

unexplored and could reveal new therapeutic applications[3].

- Polymer Chemistry: Investigating the role of these molecules as monomers or additives in polymer synthesis could open up new material science applications[3].

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